![molecular formula C15H14F3NO2S B3749372 N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3749372.png)
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonyl compounds and has been shown to have promising effects on various biochemical and physiological processes. In
Mechanism of Action
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in various physiological processes, including pain modulation, stress response, and reward pathways. By blocking the NOP receptor, N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to reduce pain and anxiety in animal models.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and improve cognitive function in animal models of stress and Alzheimer's disease. Additionally, it has been shown to have potential analgesic effects without the development of tolerance or dependence.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages as a research tool. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its effects can vary depending on the animal model used, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for the study of N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide. One potential area of research is its use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in animal models, and further studies could explore its potential as a therapeutic agent in humans. Additionally, its potential use in the treatment of pain and anxiety could be further explored, particularly in combination with other drugs. Finally, the development of more soluble analogs could improve its utility as a research tool.
Scientific Research Applications
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biochemical and physiological processes, including inflammation, pain, and anxiety. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)13-7-4-8-14(11-13)22(20,21)19-10-9-12-5-2-1-3-6-12/h1-8,11,19H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEHORXRNKNWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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